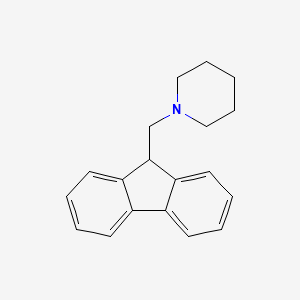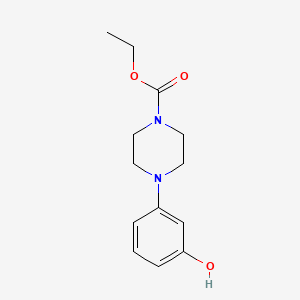
5-iodo-1-methyl-1H-pyrazole
Overview
Description
5-Iodo-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles . These are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .
Synthesis Analysis
The synthesis of this compound involves a two-stage process . The first stage involves the reaction of 1-methyl-1H-pyrazole with (PMDETA)2 K2 Mg (CH2 SiMe3)4 at 0°C for 2 hours under an inert atmosphere . The second stage involves the reaction with iodine for 1 hour under an inert atmosphere . This reaction is regioselective .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .Chemical Reactions Analysis
Pyrazoles, including this compound, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Additionally, a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 281.8±25.0 °C and a predicted density of 1.94±0.1 g/cm3 . Its pKa is predicted to be 1.01±0.10 .Scientific Research Applications
Structural and Spectral Investigations
5-Iodo-1-Methyl-1H-Pyrazole and its derivatives have been extensively studied for their structural and spectral properties. For instance, research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a similar compound, focused on experimental and theoretical studies involving NMR, FT-IR spectroscopy, and X-ray diffraction techniques. These studies are vital in understanding the physical and chemical characteristics of pyrazole derivatives (Viveka et al., 2016).
Synthesis and NMR Study
The synthesis and detailed NMR spectroscopic studies of pyrazole derivatives, including 1-methyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles, have been documented. These studies contribute to the understanding of the chemical shift and reactivity of various pyrazole compounds, which is crucial for their application in different fields of research (Holzer & Gruber, 1995).
Building Blocks for Chemical Entities
Pyrazole nuclei, including those in this compound, have emerged as key scaffolds in CropScience and oncology research. The preparation of various iodinated pyrazole derivatives, including 4-iodo-3-trifluoromethylpyrazole, paves the way for developing new chemical entities featuring a pyrazole nucleus (Guillou et al., 2011).
Protein Kinase Inhibition
Some pyrazole derivatives have been identified as inhibitors of protein kinase B, a crucial enzyme in various biological processes. This discovery is significant in developing new therapeutic agents for diseases where protein kinase B plays a role (Saxty et al., 2007).
Synthesis of Novel Chemical Structures
The reactivity of pyrazole derivatives, such as this compound, has been exploited in synthesizing novel chemical structures. For example, the reaction of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole demonstrates the versatility of these compounds in creating diverse chemical entities (Hanamoto et al., 2008).
Antiproliferative Agents
Pyrazole derivatives have been studied for their potential as antiproliferative agents, particularly in treating leukemia and breast cancer. These studies highlight the significance of pyrazole-based compounds in developing new cancer therapies (Ananda et al., 2017).
Molecular Docking Studies
Molecular docking studies of pyrazole derivatives have been conducted to investigate their potential as inhibitors of specificbiological targets. These studies are crucial in drug discovery and development, providing insights into the interaction mechanisms between pyrazole compounds and their target molecules (Pillai et al., 2017).
Application in Lithium-Ion Batteries
Research on pyrazole derivatives, including methylated variants, has extended into the field of lithium-ion batteries. These studies focus on the use of pyrazole-based additives to enhance battery performance, demonstrating the broad applicability of these compounds beyond traditional pharmaceutical and chemical domains (von Aspern et al., 2020).
Halogen Bonding Studies
5-Iodo-1-arylpyrazoles, closely related to this compound, have been studied for their halogen bonding propensity. These studies are significant in understanding the role of halogen bonding in the crystallographic landscape of small molecules, which can have implications in the design of new materials and pharmaceutical compounds (Dumitrescu et al., 2020).
Analytical Chemistry and Spectroscopy
Research in analytical chemistry and spectroscopy also involves pyrazole derivatives, where their NMR chemical shifts and other spectral properties are examined. This knowledge is vital for identifying and characterizing these compounds in various scientific studies (Cabildo et al., 1984).
Novel Analgesic Agents
Pyrazole derivatives have been developed as novel analgesic agents. Their synthesis and evaluation for pain-relieving properties underscore their potential in creating new therapeutic options for pain management (Machado et al., 2009).
Anti-Diabetic Studies
Hybrid molecules containing pyrazole moieties, like this compound, have been synthesized and evaluated for their anti-diabetic properties. This research is crucial in the ongoing search for more effective treatments for diabetes (Ibraheem et al., 2020).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include 5-iodo-1-methyl-1h-pyrazole, are used in the synthesis of various substances .
Mode of Action
Pyrazole derivatives are known to participate in various chemical reactions, but the specific interactions of this compound with its targets remain to be elucidated .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . It is also advised to avoid breathing dust, fume, gas, mist, vapors, or spray of the compound .
Biochemical Analysis
Biochemical Properties
5-Iodo-1-methyl-1H-pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The interaction between this compound and these biomolecules is primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and modulate enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in reduced efficacy and potential changes in its biochemical properties . Long-term studies in vitro and in vivo have demonstrated that the effects of this compound on cellular function can persist over extended periods, with sustained inhibition of target enzymes and altered gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in tissues and the inhibition of essential metabolic enzymes. Threshold effects have also been observed, where a certain dosage level is required to achieve significant biochemical and cellular effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes such as cytochrome P450, which play a crucial role in drug metabolism and detoxification . This inhibition can lead to altered metabolic flux and changes in metabolite levels, affecting overall cellular metabolism. Additionally, this compound can influence the activity of other metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, further impacting cellular energy production and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its lipophilicity and ability to cross biological membranes .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a crucial role in directing this compound to these compartments. For example, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with transcription factors and modulate gene expression .
Properties
IUPAC Name |
5-iodo-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2/c1-7-4(5)2-3-6-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYWUQWCLZYCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537246 | |
| Record name | 5-Iodo-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34091-51-5 | |
| Record name | 5-Iodo-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-1-methylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





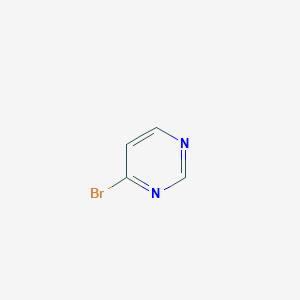
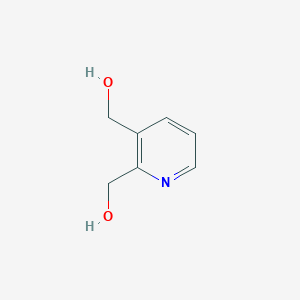
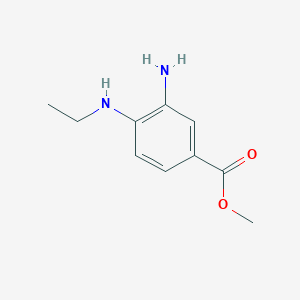
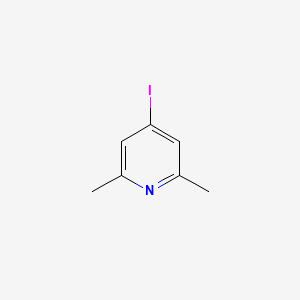
![dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate](/img/structure/B1314329.png)
